molecular formula C19H21N3O4 B2399387 Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate CAS No. 860784-17-4

Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate

Cat. No.: B2399387
CAS No.: 860784-17-4
M. Wt: 355.394
InChI Key: ITZNCTTVIPOHOY-UHFFFAOYSA-N
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Description

Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate is a complex organic compound with a unique structure that includes a nitro group, a phenylpiperazine moiety, and a benzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by the introduction of the phenylpiperazine group through nucleophilic substitution. The final step involves esterification to form the benzenecarboxylate ester. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate exerts its effects involves interactions with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The nitro group may also play a role in the compound’s biological activity through redox reactions and the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the phenylpiperazine moiety, making it less complex.

    2-(4-Phenylpiperazino)benzoic acid: Contains the phenylpiperazine group but lacks the nitro group and ester functionality.

Uniqueness

Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-19(23)16-8-5-9-18(22(24)25)17(16)14-20-10-12-21(13-11-20)15-6-3-2-4-7-15/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZNCTTVIPOHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331384
Record name methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860784-17-4
Record name methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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